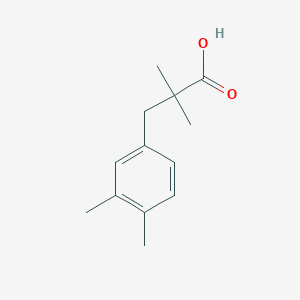

3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to a 2,2-dimethylpropanoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid typically involves the reaction of 3,4-dimethylbenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated to yield the desired product. The reaction conditions often include refluxing the reaction mixture and subsequent purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of products.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,4-Dimethylphenyl)-2-methylpropanoic acid

- 3-(3,4-Dimethylphenyl)-2,2-dimethylbutanoic acid

- 3-(3,4-Dimethylphenyl)-2,2-dimethylpentanoic acid

Uniqueness

3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of two methyl groups on the aromatic ring and the 2,2-dimethylpropanoic acid moiety

Biological Activity

3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18O2

- CAS Number : 17605952

The compound features a dimethyl-substituted phenyl group attached to a branched propanoic acid backbone, which may influence its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Compounds structurally related to this compound have been reported as potent HDAC inhibitors. For example, derivatives have shown antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM compared to doxorubicin (IC50 = 2.29 μM) .

- Induction of Apoptosis : Studies have demonstrated that treatment with related compounds leads to DNA fragmentation and chromatin condensation in cancer cells, indicative of apoptosis. The compounds induce significant morphological changes in treated cells compared to controls .

- Dual Inhibition of Oncogenic Pathways : Some analogs have been shown to inhibit both MDM2 and XIAP proteins, which are critical in cancer cell survival and proliferation. This dual inhibition enhances the activation of p53 in tumor cells .

Efficacy Against Cancer Cell Lines

The compound has been tested against various cancer cell lines to evaluate its antiproliferative effects:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HeLa | 0.69 | Excellent potency compared to standard drugs |

| ALL (EU-3) | 0.3 - 0.4 | Higher sensitivity observed |

| Neuroblastoma (NB) | 0.5 - 1.2 | Consistent cytotoxicity across multiple lines |

The results indicate that the compound is particularly effective against acute lymphoblastic leukemia (ALL) cells .

Structure-Activity Relationship

The biological activity of this compound appears to be influenced by its structural components:

- Substituents on the Phenyl Ring : The presence of methyl groups at specific positions enhances the compound's potency by optimizing interactions with target proteins.

- Branching in the Propanoic Acid Backbone : The branched structure contributes to increased lipophilicity and potential bioavailability .

Case Studies

- Antiproliferative Activity : In a study involving various derivatives of propanoic acid compounds, those with modifications similar to this compound showed enhanced antiproliferative effects against multiple cancer types .

- Mechanistic Insights : Molecular docking studies suggest that the compound's interaction with HDACs leads to altered gene expression profiles associated with cell cycle arrest and apoptosis .

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C13H18O2/c1-9-5-6-11(7-10(9)2)8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |

InChI Key |

PGCFWNRKMCBKCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C)(C)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.